molecular formula C20H19N3O4 B11022007 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B11022007
M. Wt: 365.4 g/mol
InChI Key: FGPZAUUBJWMSIL-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound featuring a quinazolinone core fused with a benzazepinone moiety. The quinazolinone ring system is substituted with two methoxy groups at positions 6 and 7, which are critical for modulating electronic properties and hydrogen bonding interactions . The benzazepinone component introduces conformational rigidity, distinguishing it from linear-chain derivatives like 4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid . This structural hybrid is hypothesized to enhance target binding specificity, particularly in anticancer or enzyme inhibition applications, as seen in related quinazolinone derivatives .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C20H19N3O4/c1-26-17-9-13-15(10-18(17)27-2)21-11-23(20(13)25)16-8-7-12-5-3-4-6-14(12)22-19(16)24/h3-6,9-11,16H,7-8H2,1-2H3,(H,22,24)

InChI Key

FGPZAUUBJWMSIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)C3CCC4=CC=CC=C4NC3=O)OC

Origin of Product

United States

Biological Activity

The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a synthetic organic molecule belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities associated with this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H27N3O4
  • Molecular Weight : 409.5 g/mol
  • IUPAC Name : 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazolinone Core : This is achieved through cyclization of anthranilic acid derivatives with formamide.
  • Introduction of Methoxy Groups : Methylation reactions introduce methoxy groups at positions 6 and 7.
  • Attachment of Side Chains : Coupling agents facilitate the attachment of various side chains to the quinazolinone core.

Anticancer Activity

Research has indicated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation in various cell lines. In vitro studies using the K562 cell line demonstrated that some derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like verapamil .

CompoundIC50 (μM)Reference
Compound A0.66
Compound B0.65
Compound C0.96

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. Preliminary results indicate that it possesses bactericidal effects similar to those observed in other quinazolinone derivatives . The mechanism of action is likely related to its ability to disrupt cellular processes in microbial pathogens.

Anti-inflammatory Activity

Quinazolinone derivatives are known for their anti-inflammatory properties. The compound may exert these effects through inhibition of pro-inflammatory cytokines and modulation of immune responses. Further studies are needed to elucidate the specific pathways involved.

Case Studies

  • Cytotoxicity Studies : In a study analyzing the cytotoxic effects on L929 normal cell lines, it was found that certain derivatives showed minimal cytotoxicity while enhancing cell viability at low concentrations .
    Dose (µM)Cell Viability (%)
    10092
    50114
    2597
  • Microbiological Tests : The compound was subjected to microbiological tests against Gram-positive and Gram-negative bacteria, showing promising results against resistant strains such as MRSA .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound Quinazolinone + Benzazepinone 6,7-Dimethoxy, fused benzazepinone ~395 (estimated) C=O (quinazolinone), NH (azepine)
4-(6,7-Dimethoxy-4-oxoquinazolin-3-yl)butanoic acid Quinazolinone Butanoic acid chain 320.31 COOH, methoxy
7-[2-(4-Toluidino)pyrimidin-4-yl]-benzazepinone Benzazepinone + Pyrimidine Toluidino group on pyrimidine 344.41 NH, C=O, methylphenyl
1-(4-Oxo-2-phenylquinazolin-3-yl)thiourea Quinazolinone Thiourea substituent 296.34 NH-CS-NH2, phenyl


Key Observations :

  • Rigidity vs.
  • Electron-Donating Groups: Methoxy groups in the target compound enhance electron density on the quinazolinone ring, promoting hydrogen bonding—similar to methoxy-substituted pyrimidine derivatives in .
  • Bioactive Moieties : Thiourea analogues (Table 1) exhibit anticancer activity via hydrogen bonding, suggesting the target compound’s NH groups may play analogous roles .

Key Observations :

  • Refinement Techniques : The use of SHELX software for crystallographic refinement (e.g., in ) is critical for confirming the target compound’s fused ring geometry .
  • Purity Standards : All analogues in –4 and 9 meet >95% HPLC purity, underscoring reliable synthetic protocols .

Table 3: Reported Bioactivities of Analogues

Compound Biological Activity Target/Mechanism IC₅₀/EC₅₀ (µM) Reference
1-(4-Oxo-2-phenylquinazolin-3-yl)thiourea Anticancer (MDA-MB-231 cells) TACE inhibition 12.4
Coumarin-Benzodiazepine hybrids (4g, 4h) Enzyme inhibition Cytochrome P450 modulation 0.8–5.2
3-(6,7-Dimethoxy-4-oxoquinazolin-3-yl)-N-(naphthalen-1-yl)propanamide Unknown (structural analogue) Hypothesized kinase inhibition N/A

Key Observations :

  • Anticancer Potential: Quinazolinone-thiourea derivatives () demonstrate sub-20 µM activity, suggesting the target compound’s methoxy and benzazepinone groups could refine potency .
  • Enzyme Interactions : Methoxy groups in the target compound may mimic coumarin-based inhibitors (), which target oxidative enzymes .

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